molecular formula C24H41Cl4N9O4S B610315 p-SCN-Bn-TCMC HCl CAS No. 2153478-57-8

p-SCN-Bn-TCMC HCl

Cat. No.: B610315
CAS No.: 2153478-57-8
M. Wt: 693.511
InChI Key: AWINXKJPBPFQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-SCN-Bn-TCMC HCl is a potent bifunctional chelator (BFC), specifically a macrocyclic DOTA derivative engineered for the stable complexation of radiometals in the development of targeted radiopharmaceuticals. Its primary research value lies in tumor pre-targeting strategies, where it serves as a critical linker for conjugating biologically active peptides, antibodies, and other targeting vectors with therapeutic and diagnostic radionuclides. The chelator features an isothiocyanate (SCN) functional group that enables stable conjugation to primary amines on biomolecules, facilitating the creation of specific bioconjugates. p-SCN-Bn-TCMC is distinguished by its four carbamoylmethyl pendant arms, which provide softer donor atoms compared to the carboxylic acids of DOTA. This makes it particularly effective for binding intermediate and soft radiometals according to Hard-Soft-Acid-Base (HSAB) theory. Recent investigations highlight its superior performance with the mercury-197m/g theranostic pair, achieving significantly higher radiochemical yields and forming a kinetically inert complex that remains stable in human serum and against glutathione challenge. Furthermore, its well-established efficacy for complexing lead-212 (212Pb) supports its use in Targeted Alpha Therapy (TAT), enabling precise cancer treatment with minimal damage to surrounding healthy tissues.

Properties

CAS No.

2153478-57-8

Molecular Formula

C24H41Cl4N9O4S

Molecular Weight

693.511

IUPAC Name

2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride

InChI

InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H

InChI Key

AWINXKJPBPFQMY-UHFFFAOYSA-N

SMILES

O=C(N)CN1C(CC2=CC=C(N=C=S)C=C2)CN(CC(N)=O)CCN(CC(N)=O)CCN(CC(N)=O)CC1.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

p-SCN-Bn-TCMC;  p-SCN-Bn-TCMC HCl;  p-SCN-Bn-TCMC hydrochloride,

Origin of Product

United States

Coordination Chemistry and Radiolabeling with P Scn Bn Tcmc Hcl

Chelating Properties of TCMC and its Derivatives

The efficacy of a chelating agent is determined by its ability to form stable and kinetically inert complexes with a target metal ion. The design of the ligand, including its structural and electronic properties, is paramount to achieving this.

The design of chelators like TCMC is guided by several key principles to ensure strong and specific metal ion binding. A fundamental concept is the macrocyclic effect , which describes the enhanced stability of a metal complex with a macrocyclic ligand compared to its acyclic analogue. nih.gov This is due to a more favorable entropy change upon complexation.

Another crucial principle is preorganization . Macrocyclic ligands, such as the cyclen backbone of TCMC, have a pre-formed or partially pre-organized cavity that is sterically and electronically suited for a specific metal ion. researchgate.net This reduces the energetic penalty required to arrange the ligand's donor atoms for coordination, leading to faster complex formation and higher stability. researchgate.net The TCMC structure, with its four nitrogen atoms in the cyclen ring and four oxygen atoms from the amide pendant arms, creates an eight-coordinate environment that fully encapsulates metal ions like Pb(II). researchgate.netaimspress.com This cage-like structure contributes to the high kinetic inertness of the resulting complex. researchgate.net The pendant arms of the macrocycle can be modified to fine-tune the chelator's properties, such as its affinity for specific metal ions. unipd.it

The Hard and Soft Acid-Base (HSAB) theory is a valuable tool for predicting the stability of metal-ligand complexes. frontiersin.org In this context, metal ions are Lewis acids, and ligands are Lewis bases. rsc.org The theory posits that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. Hard acids and bases are typically small, highly charged, and not easily polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable. rsc.org

TCMC is considered a "softer" chelator compared to its analogue DOTA, which has carboxylate pendant arms instead of amides. frontiersin.org The amide donor arms in TCMC are less basic and "softer" than the carboxylate groups in DOTA. nih.gov This makes TCMC particularly well-suited for chelating borderline or soft metal ions. frontiersin.org For instance, Pb²⁺ is classified as a borderline Lewis acid, and its favorable interaction with the softer amide donors of TCMC contributes to the high stability of the resulting complex. frontiersin.orgresearchgate.net Conversely, the harder carboxylate donors of DOTA are less ideal for a soft acid like Hg²⁺, leading to unsuccessful radiolabeling. frontiersin.orgnih.gov The design of TCMC, therefore, leverages HSAB principles to create a chelator with high affinity for specific radiometals. frontiersin.org

Radiolabeling Efficiencies and Kinetics with Specific Radionuclides

p-SCN-Bn-TCMC has been extensively studied for its ability to chelate various radiometals, a critical step in the formulation of radiopharmaceuticals. Its efficiency and the kinetics of the labeling process are key parameters in its utility.

TCMC and its derivatives have become the chelators of choice for lead isotopes due to their ability to form highly stable complexes. oncoinvent.comsnmjournals.org The theranostic pair of ²⁰³Pb (for SPECT imaging) and ²¹²Pb (for targeted alpha therapy) has driven much of the research in this area. d-nb.info Studies have shown that p-SCN-Bn-TCMC can efficiently incorporate both ²⁰³Pb and ²¹²Pb, often under mild conditions, which is advantageous when working with temperature-sensitive biomolecules. publish.csiro.auresearchgate.net For example, radiolabeling of a p-SCN-Bn-TCMC derivative with ²⁰³Pb has been achieved with over 95% efficiency at 37°C in 30 minutes. researchgate.net The resulting [²⁰³Pb][Pb(p-SCN-Bn-TCMC)] complex demonstrated good stability, with 83% remaining intact in serum after two days at 37°C. researchgate.net TCMC has been shown to be superior to DOTA for the complexation of lead radioisotopes. publish.csiro.au

Radiolabeling of TCMC Derivatives with Lead Isotopes
RadionuclideLigand/ConjugateRadiochemical Yield (RCY)ConditionsReference
²⁰³Pbp-SCN-Bn-TCMC>95%pH 5-6, 37°C, 30 min, 10⁻⁴ M researchgate.net
²¹²PbTCMC-Trastuzumab>95%pH 5-6, 37°C, 30-60 min researchgate.net
²¹²PbNG001 (p-SCN-Bn-TCMC-PSMA)>94%≥15 µg/mL concentration nih.gov
²¹²PbTCMC-Trastuzumab>90%0.15 mg/mL concentration nih.gov
²¹²PbTCMCQuantitativepH 7, Room Temp, 1 h, 10⁻⁶ M nih.gov

The theranostic potential of mercury isotopes, such as the ¹⁹⁷ᵐ/ᵍHg pair, has prompted investigations into suitable chelators. Given that Hg²⁺ is a soft Lewis acid, TCMC and its derivatives are theoretically good candidates. benchchem.comnih.gov Indeed, studies have demonstrated that p-SCN-Bn-TCMC exhibits significantly higher radiochemical yields for ¹⁹⁷ᵐ/ᵍHg compared to both TCMC alone and DOTA. nih.govresearchgate.net Under optimized conditions (80°C, pH 5), p-SCN-Bn-TCMC achieved a radiochemical yield of 100%, whereas TCMC only reached 5.2% and DOTA showed no incorporation. benchchem.comnih.gov The resulting [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC complex was also found to be kinetically inert when tested against human serum and glutathione (B108866). nih.govresearchgate.net

Radiolabeling of TCMC Derivatives with ¹⁹⁷ᵐ/ᵍHg
RadionuclideLigandRadiochemical Yield (RCY)ConditionsReference
¹⁹⁷ᵐ/ᵍHgp-SCN-Bn-TCMC100% ± 0.0%10⁻⁴ M, 80°C, pH 5, 1 h nih.govresearchgate.net
¹⁹⁷ᵐ/ᵍHgTCMC5.2% ± 1.7%10⁻⁴ M, 80°C, pH 5, 1 h benchchem.com
¹⁹⁷ᵐ/ᵍHgDOTA0%10⁻⁴ M, 80°C, pH 5, 1 h nih.gov
¹⁹⁷ᵐ/ᵍHgp-SCN-Bn-TCMC91.6% ± 0.4%10⁻⁵ M, 80°C, pH 5, 1 h frontiersin.orgnih.gov
¹⁹⁷ᵐ/ᵍHgp-SCN-Bn-TCMC72.2% ± 6.3%10⁻⁶ M, 80°C, pH 5, 1 h frontiersin.orgnih.gov

While TCMC is primarily associated with lead, its utility extends to other radiometals. The bifunctional nature of p-SCN-Bn-TCMC allows for its conjugation to various biomolecules, making it a versatile tool in radiopharmaceutical development. Although less common than for lead, it has been investigated with other isotopes. For example, the related chelator DOTA is widely used for a variety of trivalent and divalent radiometals such as ²²⁵Ac³⁺, ¹¹¹In³⁺, ¹⁷⁷Lu³⁺, and ⁶⁴Cu²⁺. nih.gov The principles governing TCMC's chelation suggest its potential applicability to other borderline or soft radiometals, though detailed studies on efficiency and kinetics for a broader range of isotopes are less prevalent in the literature compared to its use with lead and mercury. Some research has mentioned its potential for use with copper-64 (⁶⁴Cu) and zirconium-89 (B1202518) (⁸⁹Zr). smolecule.com

Radiochemical Yield Optimization Strategies

Achieving high radiochemical yield (RCY) is critical for the successful application of radiopharmaceuticals. For p-SCN-Bn-TCMC, several factors influence the efficiency of radiolabeling, including ligand concentration, temperature, pH, and reaction time.

Research has demonstrated that p-SCN-Bn-TCMC can achieve quantitative radiochemical yields. For instance, with ¹⁹⁷ᵐ/ᵍHg, a 100% ± 0.0% RCY was achieved. researchgate.netfrontiersin.orgnih.govresearchgate.net This is a significant improvement over its non-bifunctional counterpart, TCMC, and other chelators like DOTA under similar conditions. researchgate.netfrontiersin.orgnih.govresearchgate.net Studies have shown that even at low ligand concentrations (10⁻⁷ M), quantitative labeling with ¹⁹⁷ᵐ/ᵍHg can be obtained at 80°C and pH 5 after one hour. iaea.org

The optimization of radiolabeling conditions is crucial. For example, with ²⁰³Pb, quantitative RCYs were achieved at chelator concentrations of 10⁻⁴ M to 10⁻⁵ M. researchgate.net However, as the concentration decreased to 10⁻⁶ M and 10⁻⁷ M, the yields dropped to 51.5 ± 8.8% and 8.5 ± 5.3%, respectively. researchgate.net Similarly, when labeling with ²¹²Pb, quantitative yields were obtained at 10⁻⁴ M and 10⁻⁵ M concentrations, which then decreased at lower concentrations. researchgate.net

The labeling of biomolecule conjugates, such as p-SCN-Bn-TCMC-trastuzumab with ²¹²Pb, has been shown to achieve over 95% radiolabeling efficiency at a pH of 5-6. researchgate.net Furthermore, the synthesis of a PSMA-targeting ligand, NG001, using p-SCN-Bn-TCMC, resulted in efficient labeling with ²¹²Pb. acs.orguio.no

A summary of radiochemical yields under various conditions is presented below:

RadiometalLigand/ConjugateLigand ConcentrationTemperaturepHReaction TimeRadiochemical Yield (RCY)Reference
¹⁹⁷ᵐ/ᵍHgp-SCN-Bn-TCMC10⁻⁴ M80°C51 hour100% ± 0.0% researchgate.netfrontiersin.orgnih.gov
¹⁹⁷ᵐ/ᵍHgp-SCN-Bn-TCMC10⁻⁷ M80°C51 hour>90% iaea.org
²⁰³Pbp-SCN-Bn-TCMC10⁻⁴ M - 10⁻⁵ MNot SpecifiedNot SpecifiedNot SpecifiedQuantitative researchgate.net
²⁰³Pbp-SCN-Bn-TCMC10⁻⁶ MNot SpecifiedNot SpecifiedNot Specified51.5 ± 8.8% researchgate.net
²¹²Pbp-SCN-Bn-TCMC10⁻⁴ M - 10⁻⁵ MNot SpecifiedNot SpecifiedNot SpecifiedQuantitative researchgate.net
²¹²Pbp-SCN-Bn-TCMC-trastuzumabNot SpecifiedNot Specified5-6Not Specified>95% researchgate.net

Stability of Radiolabeled p-SCN-Bn-TCMC Complexes in Biological Media

The in vivo stability of a radiolabeled complex is paramount for its efficacy and to minimize off-target radiation effects. The stability of metal-p-SCN-Bn-TCMC complexes is assessed through in vitro challenges in biological mimetics like serum and in the presence of competing biological molecules.

Radiolabeled complexes of p-SCN-Bn-TCMC have demonstrated notable stability in human serum and against challenges with glutathione, a ubiquitous biological thiol. researchgate.netfrontiersin.orgnih.govresearchgate.net The [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC complex, for instance, has been shown to be kinetically inert when challenged with both human serum and glutathione. researchgate.netfrontiersin.orgnih.govresearchgate.net One study noted moderate stability in human serum with 67.5 ± 2.9% retention over 24 hours and higher stability against glutathione with 85.87 ± 4.5% retention under physiological conditions. benchchem.com

In contrast, a bioconjugate of TCMC with a PSMA-targeting peptide showed significant degradation in human serum (59.6% loss) and complete loss in the presence of glutathione. benchchem.com This highlights the favorable stability of the p-SCN-Bn-TCMC chelate itself. The stability of [²¹²Pb]Pb-NG001 was tested in PBS and fetal bovine serum (FBS), showing high stability. uio.no Similarly, a [²⁰³Pb][Pb(p-SCN-Bn-TCMC)] complex remained 83% intact in serum at 37°C for two days.

Radiolabeled ComplexMediumIncubation TimeStability (% Intact)Reference
[¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMCHuman Serum24 hours67.5 ± 2.9% benchchem.com
[¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMCGlutathioneNot Specified85.87 ± 4.5% benchchem.com
[¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMCHuman Serum & GlutathioneNot SpecifiedKinetically Inert researchgate.netfrontiersin.orgnih.govresearchgate.net
[²⁰³Pb][Pb(p-SCN-Bn-TCMC)]Serum48 hours83%
[²¹²Pb]Pb-NG001PBS & FBS48 hoursHigh Stability uio.no

Kinetic inertness refers to the resistance of a complex to dissociation or ligand exchange, a critical property for in vivo applications where the radiometal could be sequestered by endogenous proteins or other molecules. acs.org The macrocyclic structure of p-SCN-Bn-TCMC, a derivative of cyclen, inherently imparts high kinetic stability to its metal complexes. acs.org

Complexes of TCMC with ²¹²Pb²⁺ are known to be highly kinetically inert, which has supported their use in clinical trials. nih.gov The substitution of carboxylate arms in DOTA with the amide groups of TCMC results in less affinity for protons, contributing to the inertness of Pb-TCMC complexes in acidic environments. The [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC complex has also been described as kinetically inert. researchgate.netfrontiersin.orgnih.govresearchgate.net This high kinetic stability is crucial to prevent the in vivo release of the radiometal, which could lead to undesired accumulation in non-target tissues. publish.csiro.au

Computational Chemistry Approaches for Elucidating Metal Coordination (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the coordination chemistry of chelators like p-SCN-Bn-TCMC at an electronic level. frontiersin.orgnih.gov DFT calculations can help elucidate the thermodynamically most stable binding conformations and predict coordination preferences.

Studies using DFT have been conducted to understand the differences in radiolabeling efficiency between TCMC and its bifunctional counterpart, p-SCN-Bn-TCMC. frontiersin.orgnih.gov These calculations, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, have suggested that for Hg²⁺, binding occurs through the cyclen backbone of the chelator. frontiersin.orgnih.govresearchgate.net DFT studies indicated that the binding of the Hg²⁺ ion within the macrocyclic backbone is the thermodynamically stable product. frontiersin.orgnih.govresearchgate.net

Compound Names

Abbreviation/NameFull Chemical Name
p-SCN-Bn-TCMC HClS-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride
TCMC1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
NG001p-SCN-Bn-TCMC-PSMA
PSMAProstate-Specific Membrane Antigen
PBSPhosphate-Buffered Saline
FBSFetal Bovine Serum
DFTDensity Functional Theory
NMRNuclear Magnetic Resonance
TrastuzumabA monoclonal antibody

Bioconjugation Strategies Utilizing P Scn Bn Tcmc Hcl

Linker Chemistry for Attachment to Biomolecules

The core of p-SCN-Bn-TCMC's utility as a bioconjugation agent lies in its linker chemistry. The molecule features a para-isothiocyanatobenzyl (p-SCN-Bn) group, which provides the reactive handle for covalent attachment to biomolecules. benchchem.com The isothiocyanate moiety (-N=C=S) is electrophilic and readily reacts with nucleophilic functional groups present on biomolecules, most notably primary amines (-NH2). axispharm.com This reaction results in the formation of a highly stable thiourea (B124793) bond, covalently linking the TCMC chelator to the biological vector. benchchem.com While the primary targets are amine groups, the isothiocyanate group can also react with hydroxyl (-OH) groups. medkoo.comhodoodo.com The benzyl (B1604629) spacer component of the linker enhances the solubility of the resulting conjugate and can help reduce non-specific binding. benchchem.com

Peptides, due to their small size, rapid clearance, and high affinity for specific cellular receptors, are excellent targeting vectors for radiopharmaceuticals. p-SCN-Bn-TCMC HCl is frequently conjugated to peptides to create agents for imaging and therapy. medchemexpress.com The conjugation typically targets a primary amine on the peptide, such as the N-terminus or the ε-amino group of a lysine (B10760008) residue. acs.org

A prominent example is the conjugation of p-SCN-Bn-TCMC to peptides that target the prostate-specific membrane antigen (PSMA), a protein overexpressed on prostate cancer cells. benchchem.comnih.gov In one study, a model bioconjugate, TCMC-PSMA, was synthesized by reacting p-SCN-Bn-TCMC with a PSMA-targeting peptide overnight at ambient temperature, resulting in a 49% yield after purification. nih.gov Another investigation involved conjugating the chelator to a glutamate-urea-based PSMA ligand to create the agent NG001. acs.org Similarly, new derivatives of the somatostatin (B550006) analogue octreotate, named eSOMA, were developed for targeting neuroendocrine tumors by coupling p-SCN-Bn-TCMC to the peptide backbone. mdpi.com The reaction conditions for this conjugation involved stirring the peptide and chelator overnight at room temperature with activating agents PyBop and DIPEA in a DMF solvent. mdpi.com

Table 1: Examples of p-SCN-Bn-TCMC Conjugation to Peptides

Peptide TargetConjugate NameKey Findings / Synthesis ConditionsReference(s)
Prostate-Specific Membrane Antigen (PSMA)TCMC-PSMASynthesized by reacting p-SCN-Bn-TCMC with a PSMA-targeting peptide. The reaction proceeded overnight at ambient temperature. Final yield was 49%. nih.gov
Prostate-Specific Membrane Antigen (PSMA)NG001Formed by conjugating the isothiocyanate group of p-SCN-Bn-TCMC to the amino group of a glutamate-urea-based PSMA ligand. acs.org
Somatostatin Receptor 2 (SSTR2)eSOMA-03Synthesized by coupling p-SCN-Bn-TCMC to an octreotate derivative overnight at room temperature using PyBop and DIPEA in DMF, yielding the protected conjugate which was then deprotected. mdpi.com

Monoclonal antibodies (mAbs) are large proteins that can target cell surface antigens with high specificity, making them ideal for delivering potent payloads like radionuclides. The conjugation of p-SCN-Bn-TCMC to antibodies creates radioimmunoconjugates for therapeutic applications. researchgate.netnih.gov The standard method involves the reaction of the isothiocyanate linker with the ε-amino groups of lysine residues naturally present on the antibody surface. nih.gov This process typically results in multiple chelators being attached to a single antibody, with one study reporting a chelator-to-antibody ratio of 2 to 5. oncoinvent.com

A key application is the development of immunoconjugates for targeted alpha therapy using the radionuclide ²¹²Pb. researchgate.netnih.gov TCMC is considered the chelator of choice for lead isotopes, in part because it allows for more efficient conjugation to mAbs compared to its DOTA analogue. researchgate.netoncoinvent.comuio.no A well-documented example is the conjugation of p-SCN-Bn-TCMC to trastuzumab, an antibody that targets the HER2 receptor. oncoinvent.comsnmjournals.org The conjugation protocol involves incubating the antibody with the chelator in a carbonate buffer at room temperature for two hours, followed by purification to remove unconjugated chelator. oncoinvent.com Another reported immunoconjugate is ²⁰³Pb-TCMC-CC49. snmjournals.org

Table 2: Examples of p-SCN-Bn-TCMC Conjugation to Antibodies

AntibodyTargetKey Findings / Synthesis ConditionsReference(s)
TrastuzumabHER2Conjugated via lysine residues. Reaction for 2 hours at room temperature. Yielded a chelator-to-antibody ratio of 2-5. Used for radiolabeling with ²¹²Pb. oncoinvent.comsnmjournals.org
CC49Tumor-Associated Glycoprotein 72 (TAG-72)Bifunctional chelator used to generate ²⁰³Pb-TCMC-CC49. snmjournals.org
Generic Monoclonal Antibody (mAb)Variousp-SCN-Bn-TCMC allows for the preparation of TCMC mAb immunoconjugates, which are the main structures used for studies with ²¹²Pb. researchgate.netnih.gov

The chemical reactivity of the isothiocyanate group is not limited to peptides and antibodies. In principle, this compound can be conjugated to any biomacromolecule that possesses accessible primary amine or hydroxyl groups. medkoo.comhodoodo.com This includes other proteins, engineered protein scaffolds, and potentially other classes of biomolecules. benchchem.com The primary focus of published research, however, remains on its use with peptides and antibodies for targeted radiopharmaceutical applications. benchchem.commedchemexpress.com The general applicability allows for its use as a tool in broader research contexts, such as labeling biomolecules to study biological pathways and molecular interactions. benchchem.com

Preservation of Biomolecule Integrity Post-Conjugation

A critical requirement for any bioconjugation strategy is that the function of the biomolecule must be preserved after modification. The attachment of the p-SCN-Bn-TCMC chelator and the subsequent radiolabeling should not significantly impair the biomolecule's ability to bind to its target.

Research indicates that the integrity of antibodies is largely maintained post-conjugation. Studies have shown that the grafting of the TCMC chelating unit and subsequent radiolabeling did not negatively impact the antigen recognition properties or immunoreactivity of the antibody. researchgate.netnih.gov A study using model antibody-drug conjugates confirmed that amine-based conjugation did not alter antigen affinity. nih.gov However, this same study noted that most conjugation methods lead to a decrease in the thermal stability of the antibody, although amine-coupled conjugates were less affected than those conjugated via thiol chemistry. nih.gov A minor loss in affinity for the Fc receptor was also observed in some cases. nih.gov

Influence of Linker Length and Composition on Conjugate Properties

The composition of the chelator itself is paramount. TCMC was developed as a superior alternative to the more common DOTA chelator, specifically for lead (Pb) radioisotopes. snmjournals.org The stability of the metal-chelator complex is crucial to prevent the release of the free radionuclide in the body. The Pb-TCMC complex is significantly more stable, particularly under acidic conditions (lower pH), than the Pb-DOTA complex. researchgate.netnih.govoncoinvent.com This increased stability is attributed to the substitution of DOTA's "hard" carboxylic acid donor groups with TCMC's "softer" amide donors, which have a higher affinity for the intermediate lead ion. researchgate.net

Preclinical Evaluation of P Scn Bn Tcmc Hcl Based Radioconjugates

In Vitro Studies of Cellular Interactions

Cell Binding Affinity and Specificity Assays (e.g., PSMA-positive cells)

Radioconjugates utilizing p-SCN-Bn-TCMC have been evaluated for their ability to bind to specific targets on cancer cells, most notably the prostate-specific membrane antigen (PSMA). PSMA is a protein that is highly expressed on the surface of prostate cancer cells.

In studies using PSMA-positive human prostate cancer cell lines, such as C4-2, radiolabeled p-SCN-Bn-TCMC-PSMA ligands have demonstrated strong and specific binding. For instance, the ligand NG001, which incorporates p-SCN-Bn-TCMC, when labeled with ²¹²Pb, efficiently targets these PSMA-positive cells. nih.govresearchgate.netnih.gov This binding is shown to be specific, as the uptake is significantly reduced in the presence of an excess of non-radiolabeled ligand, which competes for the same binding sites. researchgate.net

The binding affinities of these ligands are often in the low nanomolar range, indicating a strong interaction with the PSMA receptor. nih.gov For example, a bioconjugate of TCMC with a PSMA-targeting peptide showed a K_i value between 19.0 and 19.6 nM. frontiersin.org Another study reported low two-digit nanomolar binding affinities for several novel ligands containing p-SCN-Bn-TCMC. nih.gov The binding properties of the ²¹²Pb-labeled NG001 have been found to be similar to those of the well-established PSMA-617 ligand in C4-2 cells. googleapis.comresearchgate.net

The specificity of this binding is further confirmed by the very low uptake of the radioconjugate in PSMA-negative cell lines, such as PC-3. nih.gov This indicates that the tumor uptake is strongly correlated with the level of PSMA expression. nih.gov

Ligand/RadioconjugateCell LineBinding Affinity (K_i)Key Findings
TCMC-PSMAPSMA-positive cells19.0 - 19.6 nM frontiersin.orgDemonstrated specific binding to the PSMA receptor. frontiersin.org
²¹²Pb-NG001 (p-SCN-Bn-TCMC-PSMA)C4-2 (PSMA-positive)Not explicitly stated, but showed efficient and specific targeting. nih.govresearchgate.netnih.govBinding was comparable to PSMA-617. googleapis.comresearchgate.net
CA009, CA012 (contain p-SCN-Bn-TCMC)C4-2 (PSMA-positive)Low two-digit nanomolar range. nih.govShowed specific, high-affinity binding. nih.gov

Receptor-Mediated Internalization Mechanisms (e.g., PSMA internalization)

Following binding to the PSMA receptor on the cell surface, an effective radiopharmaceutical should be internalized by the cancer cell. This process, known as receptor-mediated internalization, is crucial for delivering the cytotoxic radiation payload directly to the cell's interior, maximizing its therapeutic effect.

Studies have shown that radioconjugates based on p-SCN-Bn-TCMC are efficiently internalized by PSMA-positive cells. researchgate.netnih.govuio.nofrontiersin.org For instance, certain novel ligands incorporating p-SCN-Bn-TCMC, such as CA009 and CA012, demonstrated significant specific ligand-induced internalization in C4-2 cells, with internalization rates of up to 27.4 ± 2.4% and 15.6 ± 2.1% of the injected activity per 10⁶ cells, respectively. nih.gov

The internalization of these radioconjugates is a key factor influencing their anti-tumor activity. uio.no It is believed that once internalized, the decay of the attached radionuclide, such as ²¹²Pb, releases high-energy alpha particles that cause lethal damage to the cell's DNA. The strong retention of the radionuclide and its decay products within the tumor cell after internalization is a significant advantage. nih.gov

Cytotoxic Effects in Multicellular Tumor Spheroid Models

To better mimic the three-dimensional structure and microenvironment of actual tumors, researchers use multicellular tumor spheroids in preclinical studies. These models are more representative of small, avascular tumors or micrometastases than traditional two-dimensional cell cultures.

Radiolabeled p-SCN-Bn-TCMC conjugates have demonstrated significant cytotoxic effects in these spheroid models. nih.govnih.gov For example, ²¹²Pb-NG001 induced a selective cytotoxic effect and growth inhibition in human prostate C4-2 spheroids at activity concentrations of 3–10 kBq/mL. nih.govresearchgate.netnih.gov This demonstrates the ability of the radioconjugate to penetrate the tumor spheroid and deliver a lethal radiation dose to the cancer cells within. nih.gov The observed cytotoxic effects at these concentrations are considered to be clinically relevant. researchgate.net

In Vivo Preclinical Assessment in Animal Models

Biodistribution Profiles in Xenograft Models

Biodistribution studies in animal models, typically mice bearing human tumor xenografts, are essential to understand how a radiopharmaceutical distributes throughout the body. These studies provide critical information on tumor targeting and potential off-target accumulation in healthy organs.

Radioconjugates based on p-SCN-Bn-TCMC have shown favorable biodistribution profiles in preclinical xenograft models. researchgate.netnih.govuio.nofrontiersin.orgnih.gov When injected into mice with PSMA-positive tumors, these radioligands accumulate rapidly in the tumors while clearing quickly from the blood and most non-target tissues. nih.govresearchgate.netnih.govuio.no This high tumor-to-background ratio is a desirable characteristic for a therapeutic radiopharmaceutical.

For example, ²¹²Pb-NG001 demonstrated high uptake and retention in C4-2 tumors, with significantly lower uptake in other organs. nih.govresearchgate.netnih.govuio.no Notably, the uptake in PSMA-negative tumors is very low, confirming the in vivo specificity of the radioconjugate. nih.gov While there is some uptake in the kidneys, the clearance from this organ is generally rapid. nih.govgoogle.com

Tumor Uptake and Retention Dynamics

The effectiveness of a radiopharmaceutical is highly dependent on its ability to accumulate and be retained within the tumor for a sufficient period to deliver a therapeutic dose of radiation.

Studies with p-SCN-Bn-TCMC-based radioconjugates have demonstrated excellent tumor uptake and retention dynamics. nih.govuio.nofrontiersin.org In xenograft models of prostate cancer, radioligands like ²¹²Pb-NG001 show rapid accumulation in the tumor tissue. nih.govresearchgate.netnih.govuio.no This uptake can be substantial, with values as high as approximately 13.9% of the injected dose per gram of tissue (%ID/g) being reported for ²¹²Pb-p-SCN-Bn-TCMC-PSMA. google.com

CompoundTumor ModelPeak Tumor Uptake (%ID/g)Time of Peak UptakeKey Findings
²¹²Pb-p-SCN-Bn-TCMC-PSMAC4-2 Xenograft~13.9% google.comNot specifiedHigh tumor accumulation. google.com
²⁰³Pb-CA012C4-2 Xenograft8.4 ± 3.7% nih.gov1 hour post-injectionHigh specific uptake in tumors with rapid kidney clearance. nih.gov
²¹²Pb-NG001C4-2 XenograftNot explicitly quantified, but described as "high" and "rapid". nih.govresearchgate.netnih.govuio.noRapid accumulation. nih.govresearchgate.netnih.govuio.noHigh tumor uptake and retention over 24 hours. nih.govresearchgate.netnih.govuio.no
Clearance from Non-Target Tissues

A critical aspect of targeted radionuclide therapy is the rapid clearance of the radioconjugate from tissues not intended for treatment, thereby minimizing off-target toxicity. Preclinical studies with radioconjugates of p-SCN-Bn-TCMC have demonstrated favorable clearance profiles.

For instance, a study involving a ²¹²Pb-labeled PSMA-targeting ligand, NG001 (which incorporates p-SCN-Bn-TCMC), showed rapid clearance from non-targeted tissues in mice bearing C4-2 prostate cancer xenografts. nih.gov The radioligand accumulated quickly in the tumor and was retained over 24 hours, while it was swiftly cleared from other tissues. nih.gov This rapid clearance from non-target organs is a desirable characteristic for minimizing radiation exposure to healthy tissues. uio.no Similarly, small molecular radioligands, in general, offer the advantage of rapid clearance from circulation and non-targeted tissues compared to larger antibody-based agents. uio.no

The biodistribution profile of an ²²⁵Ac-DOTA complex, a conceptually similar radiopharmaceutical approach, also showed low uptake in the liver and bones, which are typical sites of accumulation for free ²²⁵Ac, indicating good in vivo stability and clearance from these non-target organs. nih.gov While not a direct study of a p-SCN-Bn-TCMC conjugate, this highlights a key goal for such chelator systems. Instability of the radionuclide-chelator complex can lead to the dissociation of the radionuclide and subsequent accumulation in non-target tissues, increasing toxicity. google.com

Biodistribution Summary of TCMC-based Radioconjugates
RadioconjugateAnimal ModelKey FindingReference
²¹²Pb-NG001 (p-SCN-Bn-TCMC-PSMA)Mice with C4-2 prostate cancer xenograftsRapid clearance from non-targeted tissues with retention in the tumor over 24 hours. nih.gov
Small molecular radioligands (general)Preclinical modelsOffer rapid clearance from circulation and non-targeted tissues compared to antibodies. uio.no

Therapeutic Efficacy Studies in Murine Tumor Models

The ultimate goal of developing radioconjugates like those based on p-SCN-Bn-TCMC is to effectively treat cancer. Preclinical studies in mouse models have provided strong evidence of their therapeutic potential.

Tumor Growth Inhibition

Significant tumor growth inhibition has been consistently reported in preclinical models treated with p-SCN-Bn-TCMC-based radioconjugates. In a study using a PSMA-targeting ligand, ²¹²Pb-NG001, treatment of mice with C4-2 prostate tumors resulted in significant inhibition of tumor growth. nih.gov Another study evaluating a ²¹²Pb-labeled antibody, ²¹²Pb–TCMC–chOI-1, for PTK7-expressing ovarian cancer also demonstrated significant tumor growth inhibition in an intraperitoneal xenograft model compared to controls. aacrjournals.orgbiorxiv.org

Similarly, preclinical research with ²¹²Pb-trastuzumab, which utilizes the TCMC chelator, showed a substantial reduction in tumor growth in mice with PC3 tumors following a single intravenous dose. researchgate.net The effectiveness of these treatments, however, can be influenced by tumor size, with one study noting that the therapeutic effect was more pronounced in smaller tumors. mdpi.com

Tumor Growth Inhibition by TCMC-based Radioconjugates
RadioconjugateTumor ModelOutcomeReference
²¹²Pb-NG001 (p-SCN-Bn-TCMC-PSMA)C4-2 prostate cancer xenograftsSignificant tumor growth inhibition. nih.gov
²¹²Pb–TCMC–chOI-1Intraperitoneal ovarian cancer xenograftsSignificant tumor growth inhibition. aacrjournals.orgbiorxiv.org
²¹²Pb-trastuzumabPC3 tumor-bearing miceSubstantial reduction in tumor growth. researchgate.net
²¹²Pb-TCMC-trastuzumabSmall tumorsMore marked therapeutic effect. mdpi.com
Impact on Survival in Preclinical Models

In addition to inhibiting tumor growth, an important measure of therapeutic efficacy is the impact on the survival of the treated animals. Studies with p-SCN-Bn-TCMC radioconjugates have shown promising results in this regard.

The study with ²¹²Pb-NG001 in mice with C4-2 tumors demonstrated an improved median survival. nih.gov Specifically, therapeutic indexes of 1.5, 2.3, and 2.7 were achieved with increasing activities of the radioligand, indicating a dose-dependent survival benefit. nih.gov Preclinical evaluation of ²¹²Pb-trastuzumab also resulted in prolonged survival in mice with PC3 tumors. researchgate.net Another study involving a CD46-targeted therapy with a ²¹²Pb-labeled antibody showed a significant improvement in median survival for the treatment groups compared to the control group. biorxiv.org

Impact on Survival in Preclinical Models
RadioconjugateAnimal ModelSurvival OutcomeReference
²¹²Pb-NG001 (p-SCN-Bn-TCMC-PSMA)Mice with C4-2 tumorsImproved median survival with therapeutic indexes up to 2.7. nih.gov
²¹²Pb-trastuzumabMice with PC3 tumorsProlonged survival. researchgate.net
²¹²Pb-CD46 targeted antibodyTumor-bearing miceSignificant improvement in median survival. biorxiv.org

Comparative Preclinical Pharmacokinetics with Analogous Chelators (e.g., DOTA-based)

The choice of chelator is pivotal for the stability and pharmacokinetic properties of a radiopharmaceutical. p-SCN-Bn-TCMC has been compared to other chelators, most notably DOTA and its derivatives.

p-SCN-Bn-TCMC demonstrated superior incorporation of both ²⁰³Pb and ²¹²Pb compared to DOTA at pH 7 and room temperature after one hour. researchgate.net Furthermore, the Pb-TCMC complex exhibits greater inertness in acidic conditions compared to the Pb-DOTA complex. researchgate.net This is attributed to the less basic acetamide (B32628) groups of TCMC compared to the acetic acid groups of DOTA, which provides less affinity for protons that can initiate the dissociation of the complex. researchgate.net

However, in terms of stability against competing chelating agents, both Pb-TCMC and Pb-DOTA complexes showed similar high stability. researchgate.net When comparing bifunctional versions, p-SCN-Bn-TCMC showed significantly higher radiochemical yields with mercury-197m/g (¹⁹⁷m/gHg) than p-SCN-Bn-DOTA under the same conditions. nih.gov The resulting [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC complex was also found to be kinetically inert when challenged with human serum and glutathione (B108866). nih.gov

In a direct comparison for labeling with ²¹²Pb, TCMC-trastuzumab conjugates were found to be more stable and more efficient at metal conjugation than their DOTA counterparts. snmjournals.org Studies have also shown that cyclen-based macrocycles with pyridine (B92270) arms showed similar results to DOTA or p-SCN-Bn-TCMC in terms of chelator concentration, radiochemical yields, and stability in human serum. nih.govmdpi.com

Comparative Pharmacokinetics of TCMC vs. DOTA-based Chelators
Parameterp-SCN-Bn-TCMCDOTA-based AnaloguesReference
²⁰³Pb/²¹²Pb IncorporationSuperior to DOTA at pH 7, room temp, 1 hr.Less efficient under same conditions. researchgate.net
Stability in Acidic ConditionsMore inert than Pb-DOTA.More susceptible to acid-catalyzed dissociation. researchgate.net
¹⁹⁷m/gHg Radiolabeling YieldSignificantly higher than p-SCN-Bn-DOTA.Lower yield under same conditions. nih.gov
Stability of Trastuzumab ConjugateMore stable and efficient conjugation.Less stable and efficient conjugation. snmjournals.org

Comparative Analyses with Other Bifunctional Chelators

Comparative Radiolabeling Kinetics and Yields (e.g., vs. DOTA, DO3AM)

The efficiency and conditions required for radiolabeling are critical parameters for a bifunctional chelator's utility. Studies consistently demonstrate that p-SCN-Bn-TCMC and its parent macrocycle, TCMC, offer significant advantages over DOTA, especially for radiometals like lead (Pb) and mercury (Hg).

Research comparing the radiolabeling of cyclen-based chelators with ¹⁹⁷ᵐ/ᵍHg revealed that p-SCN-Bn-TCMC achieved a radiochemical yield of 100%, whereas its DOTA counterpart, p-SCN-Bn-DOTA, reached 70.9% under the same harsh conditions (80°C). nih.govfrontiersin.orgnih.gov In stark contrast, the non-functionalized parent chelators, TCMC and DOTA, showed very low yields of 0–6% under identical conditions. nih.govfrontiersin.orgnih.gov This highlights the superior labeling efficiency of the functionalized TCMC derivative.

For the therapeutically relevant lead isotopes, ²⁰³Pb and ²¹²Pb, p-SCN-Bn-TCMC has shown superior incorporation compared to DOTA, achieving high yields at room temperature. researchgate.netresearchgate.net Radiolabeling of a p-SCN-Bn-TCMC-trastuzumab conjugate with ²¹²Pb resulted in over 95% radiolabeling efficiency after just 30 minutes at 37°C and a pH of 5-6. researchgate.netpublish.csiro.au This is a significant improvement over DOTA, which often requires elevated temperatures (60–90°C) for effective radiometalation, a condition that can be detrimental to sensitive biomolecules like antibodies. nih.gov While DOTA can chelate ²¹²Pb, the conditions are generally harsher than those required for TCMC. snmjournals.org

The table below summarizes the comparative radiolabeling performance.

ChelatorRadionuclideTemperatureTimeRadiochemical Yield (RCY)Source(s)
p-SCN-Bn-TCMC ¹⁹⁷ᵐ/ᵍHg80°C1 hour100% ± 0.0% nih.govfrontiersin.orgnih.gov
p-SCN-Bn-DOTA ¹⁹⁷ᵐ/ᵍHg80°C1 hour70.9% ± 1.1% nih.govfrontiersin.orgnih.gov
TCMC ¹⁹⁷ᵐ/ᵍHg80°C1 hour0%–6% nih.govfrontiersin.orgnih.gov
DOTA ¹⁹⁷ᵐ/ᵍHg80°C1 hour0%–6% nih.govfrontiersin.orgnih.gov
p-SCN-Bn-TCMC-Trastuzumab ²¹²Pb37°C30-60 min>95% researchgate.netpublish.csiro.au
DOTA ⁹⁰Y60-90°C30-60 minNot specified nih.gov

Comparative In Vitro Stability Profiles

The stability of a radiometal-chelator complex is paramount to ensure the radionuclide remains sequestered in vivo, preventing off-target accumulation and associated toxicity. Comparative studies have shown that TCMC-based complexes, including those formed with p-SCN-Bn-TCMC, exhibit excellent stability, often surpassing their DOTA counterparts.

A complex of p-SCN-Bn-TCMC with ¹⁹⁷ᵐ/ᵍHg was found to be kinetically inert when challenged with human serum and glutathione (B108866), indicating high stability. nih.govfrontiersin.orgnih.gov Similarly, a ²⁰³Pb-labeled p-SCN-Bn-TCMC complex remained 83% intact after incubation in serum at 37°C for two days. researchgate.net When conjugated to the antibody trastuzumab, TCMC derivatives were found to be more stable and efficient at metal conjugation than the corresponding DOTA conjugates. snmjournals.org A study on GMP-produced TCMC-trastuzumab demonstrated long-term stability over 60 months under storage conditions. nih.govresearchgate.net

In a study developing PSMA ligands, ²⁰³Pb-labeled compounds using TCMC and DO3AM chelators were stable in human serum for 72 hours. d-nb.infonih.gov The Pb-TCMC complex is noted to be more inert to demetallation under acidic conditions compared to the Pb-DOTA complex. researchgate.net While both Pb-TCMC and Pb-DOTA complexes show high stability against competing chelating agents initially, the Pb-DOTA complex tends to release the cation at a higher rate over time. mdpi.com

The table below provides a comparative overview of the in vitro stability of various radiolabeled chelators.

ComplexStability ConditionDuration% IntactSource(s)
[¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC Human serum & glutathione challengeNot specifiedKinetically inert nih.gov
[²⁰³Pb][Pb(p-SCN-Bn-TCMC)] Serum at 37°C2 days83% researchgate.net
²⁰³Pb-CA012 (TCMC-based) Serum72 hoursStable d-nb.infonih.gov
²¹³Bi-DOTP Human serum120 minutesHigher stability than ²¹³Bi-DOTA snmjournals.org
TCMC-Trastuzumab Conjugate General comparisonNot specifiedMore stable than DOTA conjugate snmjournals.org
[²⁰³Pb][Pb(DO3SAm)]²⁺ Human serum24 hours93% ± 1% acs.org

Comparative Preclinical In Vivo Biodistribution and Efficacy

Preclinical in vivo studies are crucial for evaluating the targeting efficiency, clearance profile, and therapeutic potential of a radiopharmaceutical. Biodistribution studies of agents using p-SCN-Bn-TCMC have demonstrated favorable characteristics compared to agents with other chelators like DOTA.

A ²¹²Pb-labeled PSMA-targeting ligand using p-SCN-Bn-TCMC, named NG001, showed rapid accumulation in tumors and fast clearance from non-target tissues in mouse models of prostate cancer. nih.govnih.gov This favorable biodistribution profile translated into significant tumor growth inhibition and improved median survival. nih.govnih.gov The distinct biodistribution of ²¹²Pb-NG001 compared to free ²¹²Pb²⁺ indicated good in vivo stability of the complex. nih.gov

Direct comparative biodistribution studies have revealed that radiopharmaceuticals using TCMC as the chelator tend to have lower kidney retention than those using DOTA or DOTA-monoamide chelators. snmjournals.orgsnmjournals.org For instance, a study of various ²⁰³Pb-labeled PSMA ligands showed that TCMC-based agents had significantly lower renal uptake at 4 hours post-injection compared to DOTA-based agents. snmjournals.org While the DOTA-based agents sometimes showed higher tumor uptake at later time points (24 hours), the TCMC agents offered a better balance of tumor targeting and reduced kidney accumulation, which is often a dose-limiting organ. snmjournals.orgsnmjournals.org

In a preclinical model of intraperitoneal ovarian cancer, treatment with a ²¹²Pb-TCMC-conjugated antibody resulted in significant tumor growth inhibition, with one treatment group achieving 100% tumor-free fraction, demonstrating potent therapeutic efficacy. biorxiv.org

The following tables summarize key findings from preclinical biodistribution and efficacy studies.

Comparative Biodistribution of ²⁰³Pb-Labeled PSMA Ligands in Mice (%ID/g)

Organ²⁰³Pb-L1 (DOTA-based) @ 4h²⁰³Pb-L4 (TCMC-based) @ 4hSource(s)
Tumor (PSMA+) 10.6 ± 1.410.1 ± 1.5 snmjournals.org
Kidney 15.6 ± 3.15.2 ± 1.0 snmjournals.org
Liver 1.1 ± 0.10.4 ± 0.1 snmjournals.org
Spleen 0.3 ± 0.10.2 ± 0.0 snmjournals.org

Preclinical Efficacy of ²¹²Pb-TCMC Conjugates

AgentCancer ModelKey Efficacy FindingSource(s)
²¹²Pb-NG001 (TCMC-PSMA) Prostate Cancer (C4-2 xenograft)Significantly inhibited tumor growth and improved median survival. nih.govnih.gov
²¹²Pb-TCMC-chOI-1 Ovarian Cancer (intraperitoneal xenograft)Significant tumor growth inhibition; 100% tumor-free fraction in 180 kBq group. biorxiv.org
[²¹²Pb]Pb-TCMC-376.96 Ovarian Cancer (i.p. xenograft)Significantly prolonged survival (2-3 fold) compared to controls. thno.org

Table of Compounds

Abbreviation / Trivial NameFull Chemical Name
p-SCN-Bn-TCMC HCl S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride
TCMC / DOTAM 1,4,7,10-tetrakis-(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane
DOTA 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
p-SCN-Bn-DOTA S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DO3AM 1,4,7,10-tetraazacyclododecane-1,4,7-triacetamide
DOTP / DOTMP 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid
CHX-A"-DTPA N-[(R)-2-Amino-3-(p-isothiocyanato-phenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid
H₄octapa N,N'-bis((6-carboxy-2-pyridyl)methyl)-4,13-diaza-1,7,10-trioxa-cyclopenta-decane-N,N'-diacetic acid
NG001 p-SCN-Bn-TCMC-PSMA
PSMA-617 Glutamate-urea-lysine derivative with a DOTA chelator
Trastuzumab A monoclonal antibody that targets the HER2 receptor

Advanced Research Avenues and Future Directions for P Scn Bn Tcmc Hcl

Development of Novel p-SCN-Bn-TCMC Analogs

The core structure of p-SCN-Bn-TCMC, while effective, provides a scaffold for further chemical modification to enhance its properties for specific applications. Research is ongoing to develop novel analogs with improved characteristics.

Another approach involves modifying the macrocyclic chelator itself. While TCMC is recognized for its strong binding of lead isotopes, analogs are being investigated to improve complexation kinetics and in vivo stability. researchgate.netresearchgate.net For example, cyclen-based macrocycles with pyridine (B92270) arms have been compared to p-SCN-Bn-TCMC, showing promise as alternative chelators for Pb(II). nih.govnih.gov The development of new ligands, such as those incorporating DO3AM, has also been pursued to create PSMA-targeting agents with favorable biodistribution profiles. europa.eunih.govnih.gov These efforts aim to produce chelators with superior performance characteristics, such as faster radiolabeling times and greater resistance to demetallation in biological environments. researchgate.netresearchgate.net

Analog Type Modification Research Goal Example/Reference
Linker ModificationReplacement of the isothiocyanate groupOptimize conjugation efficiency and site-specificity google.com
Chelator ModificationIntroduction of pyridine arms into the cyclen backboneImprove Pb(II) chelation kinetics and stability nih.govnih.gov
Chelator ModificationUse of alternative chelators like DO3AMEnhance biodistribution and reduce kidney uptake europa.eunih.govnih.gov

Integration into Theranostic Radiopharmaceutical Design

The concept of theranostics, which combines diagnostic imaging and therapy, is a major driver in radiopharmaceutical research. p-SCN-Bn-TCMC is well-suited for this approach due to its ability to chelate both therapeutic and diagnostic radioisotopes of the same element.

A key application is the use of the ²⁰³Pb/²¹²Pb theranostic pair. researchgate.net ²⁰³Pb is a gamma emitter suitable for SPECT imaging, allowing for patient-specific dosimetry and treatment planning. Subsequently, the therapeutic agent, labeled with the alpha-emitter ²¹²Pb, can be administered. This approach has been explored for prostate-specific membrane antigen (PSMA)-targeted therapy. europa.eunih.govnih.gov Studies have demonstrated that PSMA-ligands incorporating p-SCN-Bn-TCMC can be labeled with both ²⁰³Pb and ²¹²Pb, enabling both imaging and therapy. europa.eunih.gov For example, the PSMA-targeting ligand NG001, which incorporates p-SCN-Bn-TCMC, has shown effective targeting of PSMA-positive cells and has been evaluated in preclinical models for its therapeutic potential with ²¹²Pb. benchchem.comnih.gov

Future research will likely focus on expanding the range of theranostic pairs that can be used with TCMC-based chelators and optimizing the design of the targeting biomolecules to improve tumor uptake and reduce off-target effects. benchchem.com

Exploration of Alternative Radionuclide Applications

While p-SCN-Bn-TCMC is primarily associated with lead isotopes, its versatile chelating properties make it a candidate for complexing other radiometals. The "softer" amide donor arms of the TCMC macrocycle, compared to the "harder" carboxylic acid groups of DOTA, give it a different metal ion selectivity based on Hard-Soft Acid-Base (HSAB) theory. researchgate.netnih.govfrontiersin.org

Research has been conducted to assess the suitability of TCMC and its derivatives for chelating other radionuclides. A notable example is the investigation into its use with mercury isotopes, such as the theranostic pair ¹⁹⁷m/gHg. nih.govfrontiersin.org Studies have shown that p-SCN-Bn-TCMC can achieve high radiochemical yields with ¹⁹⁷m/gHg, and the resulting complex demonstrates kinetic inertness. nih.govfrontiersin.org This opens up possibilities for developing new radiopharmaceuticals for different diagnostic and therapeutic applications.

Further exploration of the coordination chemistry of p-SCN-Bn-TCMC with a wider range of radiometals could lead to novel applications in nuclear medicine. snmjournals.org This includes investigating its potential for chelating other alpha-emitters or beta-emitters for which current chelating agents are suboptimal.

Radionuclide Application Key Findings Reference
¹⁹⁷m/gHgTheranosticsHigh radiochemical yields and kinetically inert complex formation with p-SCN-Bn-TCMC. nih.govfrontiersin.org
²²⁵AcTargeted Alpha TherapyDOTA, a related macrocycle, is a standard for ²²⁵Ac chelation, suggesting potential for TCMC-based analogs. nih.gov
²²⁷ThTargeted Alpha TherapyAlternative chelators to DOTA are being investigated, indicating a need for novel chelating strategies. nih.govsnmjournals.org

Mechanistic Insights into Chelator-Metal-Biomolecule Interactions

A deeper understanding of the interactions between the chelator, the radiometal, and the conjugated biomolecule is crucial for designing more effective radiopharmaceuticals. Advanced analytical techniques are being employed to probe these complex interactions.

NMR spectroscopy and density functional theory (DFT) calculations have been used to study the coordination chemistry of metal ions with TCMC and its analogs. nih.govfrontiersin.org These studies have revealed insights into the binding modes of the metal ion within the macrocyclic framework and the influence of the bifunctional linker on complex stability. nih.govfrontiersin.org For instance, research on mercury complexation suggested that while the Hg²⁺ ion binds to the cyclen backbone, competition can occur with the isothiocyanate group, with the dominant coordination product depending on the experimental scale (NMR vs. radiochemical). nih.govfrontiersin.org

Understanding how the conjugation of a large biomolecule, such as an antibody, affects the chelator's ability to bind the radiometal is another critical area of research. Steric hindrance or conformational changes in the antibody following conjugation can impact radiolabeling efficiency and the stability of the final product. biorxiv.org Future studies will likely focus on elucidating these mechanisms to guide the design of next-generation radioconjugates with predictable and optimal properties.

Strategies for Minimizing Off-Target Accumulation in Preclinical Models

A significant challenge in targeted radionuclide therapy is minimizing the accumulation of the radiopharmaceutical in healthy tissues, which can lead to toxicity. mdpi.com Research is actively exploring strategies to reduce this off-target uptake.

One approach involves modifying the targeting vector itself. For radiolabeled antibodies, this can include using antibody fragments, which have faster clearance from the blood, or engineering the Fc region of the antibody to reduce uptake by the liver and other organs with Fc receptors. mdpi.comspringermedizin.denih.gov

Another strategy is the use of clearing agents. This involves the administration of a secondary agent that binds to the circulating radiopharmaceutical and facilitates its rapid excretion from the body. mdpi.com Pretargeting systems represent a more sophisticated approach, where a non-radiolabeled antibody is first administered, followed by a smaller, radiolabeled molecule that specifically binds to the antibody already localized at the tumor site. mdpi.com

For small molecule-based radiopharmaceuticals, modifications to the linker or the targeting moiety can significantly alter the biodistribution and reduce accumulation in non-target organs like the kidneys. benchchem.com The development of PSMA-targeted agents with reduced renal uptake is a key example of this approach. benchchem.commdpi.com

Strategy Description Goal Reference
Fc EngineeringModifying the Fc region of antibodies (e.g., LALAPG mutation) to reduce binding to Fcγ receptors.Decrease liver uptake of radiolabeled antibodies. springermedizin.denih.gov
PretargetingSequential administration of a non-radiolabeled targeting vector followed by a radiolabeled small molecule.Reduce blood radioactivity levels and enhance tumor-to-background ratios. mdpi.com
Linker/Ligand ModificationAltering the chemical structure of the linker or targeting ligand.Improve clearance from non-target organs like the kidneys. benchchem.commdpi.com
Clearing AgentsAdministration of a secondary agent to promote excretion of the circulating radiopharmaceutical.Accelerate clearance of unbound radiopharmaceutical from the bloodstream. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical structural features of p-SCN-Bn-TCMC HCl that enable its dual functionality in bioconjugation?

  • Answer : The molecule contains three key structural elements:

  • SCN group : Reacts selectively with thiols (-SH) under mild alkaline conditions (pH 8–9) .
  • TCMC moiety : Targets primary amines (-NH2) via isothiocyanate chemistry, enabling covalent linkage to proteins, antibodies, or peptides .
  • Benzyl (Bn) spacer : Enhances solubility and reduces non-specific binding by introducing hydrophobicity .
    • Methodological Tip : For conjugation, optimize pH (8.5–9.5 for SCN-thiol reactions; 7.5–8.5 for TCMC-amine binding) and use molar ratios of 5:1 (ligand:biomolecule) to minimize cross-reactivity .

Q. How can researchers validate the purity and stability of this compound before experimental use?

  • Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity. Monitor absorbance at 280 nm for protein contamination .
  • Stability : Store lyophilized powder at -20°C in anhydrous conditions. Test solubility in PBS or carbonate buffer (pH 8–9) pre-conjugation, as HCl salt may precipitate in low-pH environments .

Q. What experimental protocols are recommended for conjugating this compound to antibodies?

  • Answer :

Buffer preparation : Use 0.1 M carbonate buffer (pH 8.5) for amine-targeted conjugation. For thiol-based reactions, pre-reduce antibodies with TCEP (tris(2-carboxyethyl)phosphine) .

Incubation : Mix ligand and antibody at 5:1 molar ratio (empirically validated for minimal aggregation) for 2 hours at 25°C .

Purification : Remove unbound ligand via size-exclusion chromatography (e.g., PD-10 columns) or dialysis against PBS .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding metal-chelation efficiency of this compound across studies?

  • Answer :

  • Comparative analysis : Replicate studies using standardized conditions (e.g., metal type [Pb²⁺, Cu²⁺], molar ratios, and chelation time). Use ICP-MS to quantify unbound metal ions .
  • Structural insights : Perform X-ray crystallography or NMR to assess ligand-metal coordination geometry, which may explain variability in binding constants .
  • Hypothesis-driven approach : Investigate pH-dependent chelation (e.g., acidic vs. neutral conditions) as a potential source of discrepancy .

Q. What strategies can optimize this compound for simultaneous dual-targeting (e.g., thiols and amines) in complex biological systems?

  • Answer :

  • Sequential conjugation : First react SCN with thiols (pH 8.5), then TCMC with amines (pH 7.5) to prevent cross-reactivity .
  • Spacer engineering : Modify the benzyl group with polyethylene glycol (PEG) to enhance steric flexibility and reduce steric hindrance during dual conjugation .
  • Validation : Use MALDI-TOF mass spectrometry to confirm dual labeling and assess labeling efficiency .

Q. How should researchers design experiments to address non-specific binding of this compound in cellular assays?

  • Answer :

  • Control groups : Include unconjugated ligand and scrambled-sequence biomolecules to differentiate specific vs. non-specific interactions .
  • Blocking agents : Pre-treat cells with excess free thiols (e.g., glutathione) or amines (e.g., glycine) to saturate non-target sites .
  • Imaging validation : Combine confocal microscopy with competitive inhibition assays to localize ligand-biomolecule interactions .

Q. What computational methods can predict the optimal structural modifications of this compound for improved chelation kinetics?

  • Answer :

  • Molecular dynamics (MD) simulations : Model ligand-metal interactions (e.g., with Pb-212 or Cu-64) to identify steric or electronic constraints .
  • Density Functional Theory (DFT) : Calculate binding energies for different metal-ligand configurations to prioritize synthetic targets .
  • In silico mutagenesis : Test substitutions in the TCMC moiety (e.g., replacing carbamoylmethyl groups) to enhance thermodynamic stability .

Methodological Best Practices

Q. How can researchers ensure reproducibility when using this compound across laboratories?

  • Answer :

  • Documentation : Report exact buffer compositions (e.g., carbonate vs. Tris-HCl), ligand:biomolecule ratios, and incubation times .
  • Data sharing : Deposit raw data (e.g., HPLC chromatograms, MALDI-TOF spectra) in open-access repositories .

Q. What analytical techniques are critical for characterizing this compound-biomolecule conjugates?

  • Answer :

  • Size-exclusion chromatography (SEC) : Confirm conjugate size and monodispersity .
  • Fluorescence correlation spectroscopy (FCS) : Measure binding kinetics in real time .
  • X-ray photoelectron spectroscopy (XPS) : Validate sulfur (SCN) and nitrogen (TCMC) bonding states post-conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-SCN-Bn-TCMC HCl
Reactant of Route 2
Reactant of Route 2
p-SCN-Bn-TCMC HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.